2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
Description
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic compound with the molecular formula C₁₉H₁₂N₂O₂ and a molecular weight of 300.3 g/mol . It was first registered in PubChem on October 2, 2007, and features a quinoxaline core substituted with a naphthalen-2-yl group at position 2 and a carboxylic acid group at position 5 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoxaline derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-naphthalen-2-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)20-11-17(21-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVHOBKEXCEUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC(=C4N=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587646 | |
| Record name | 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-46-8 | |
| Record name | 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid typically involves the condensation of 2-naphthylamine with a suitable diketone, followed by cyclization and subsequent functional group transformations. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then subjected to oxidation and carboxylation to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The carboxylic acid group enables regioselective functionalization. Palladium-catalyzed coupling with boronic acids modifies the quinoxaline ring :
| Substrate | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 2-Bromoquinoxaline-5-carboxylic acid | 2-Naphthylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 72% |
Conditions : DMF/H₂O (3:1), 85°C, 12 hours.
Product : 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid with retained COOH functionality.
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Ethanol, DCC, DMAP | DCM, RT, 24 hours | 68% |
| Amidation | Benzylamine, HATU, DIPEA | DMF, RT, 12 hours | 75% |
Applications : These derivatives enhance solubility for biological assays or material science applications.
Redox Reactions
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Oxidation : Under acidic conditions (H₂SO₄/H₂O₂), the quinoxaline ring oxidizes to form quinoxaline-5-carboxylic acid N-oxide.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the naphthalene ring but leaves the quinoxaline core intact.
Supramolecular Interactions
The compound engages in non-covalent interactions critical for biological activity:
| Interaction Type | Structural Role | Biological Relevance |
|---|---|---|
| π-π Stacking | Naphthalene-quinoxaline alignment | DNA intercalation, enzyme inhibition |
| Hydrogen Bonding | COOH group with protein residues | Enhanced binding affinity |
Example : In COX-2 inhibition, the naphthalene moiety stacks with Phe381, while the COOH group binds Arg120 .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid has been investigated for its antimicrobial and anticancer properties. It serves as a lead compound for developing pharmaceuticals targeting various diseases:
- Anticancer Activity : Several studies have reported the compound's efficacy against different cancer cell lines. For instance, it demonstrated significant growth inhibition against melanoma and colon cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Properties : The compound exhibits activity against various pathogens, making it a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
Research into the SAR of quinoxaline derivatives has provided insights into how structural modifications can enhance biological activity. For example:
- Compounds with electron-withdrawing groups have shown increased anticancer potency compared to those with electron-donating groups .
- The presence of specific functional groups at defined positions on the quinoxaline ring influences both the binding affinity and the mechanism of action against target proteins .
Material Science
The unique properties of 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid make it valuable in material science applications:
- Organic Semiconductors : Its electronic properties allow for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices .
- Dyes and Pigments : The compound's vibrant color characteristics enable its application in dye production, particularly in textiles and coatings .
Case Study 1: Anticancer Activity Assessment
A study evaluated various quinoxaline derivatives, including 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid, against multiple cancer cell lines. The results showed that this compound inhibited cell growth effectively, particularly in melanoma cells (GI = 55.75%) .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial effects of quinoxaline derivatives against resistant bacterial strains. In vitro tests indicated that modifications to the naphthalene moiety enhanced antibacterial activity, showcasing the importance of structural configuration in drug design .
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in disease progression. For example, its anticancer activity could be attributed to the inhibition of DNA topoisomerase or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(naphthalen-2-yl)quinoxaline-5-carboxylic acid with its structural analogs:
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
- 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (CAS: 904818-39-9) shares the same molecular formula (C₁₉H₁₂N₂O₂) but differs in the attachment position of the naphthalene group. The naphthalen-1-yl substitution introduces steric and electronic variations that may reduce biological activity. For example, in a structure-activity relationship (SAR) study, analogs with naphthalen-2-yl groups (e.g., compound 6) exhibited potent activity (IC₅₀ = 1.2 μM), while positional isomers or substitutions with biphenyl or quinoline moieties showed reduced potency (IC₅₀ = 2.5 μM) .
Functional Group Modifications
- 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid (CAS: 688801-18-5) has the naphthalene group at position 3 instead of position 2. Computational data indicate a higher XLogP3 value (4.15 vs. ~3.6 for the target compound), suggesting increased lipophilicity .
- 2-(4-Dimethylaminophenyl)quinoxaline-5-carboxylic acid (CAS: 904815-26-5) replaces the naphthalene group with a dimethylamino-phenyl substituent. This modification increases the molecular weight (327.34 g/mol) and introduces electron-donating groups, which may enhance solubility but reduce membrane permeability .
Core Structure Variations
- Quinoxaline-2-carboxaldehyde (CAS: 1593-08-4) lacks the carboxylic acid and naphthalene groups but retains the quinoxaline core. Its smaller molecular weight (158.16 g/mol) and aldehyde functional group make it more reactive but less stable under physiological conditions .
- Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (e.g., compounds 9–16) are bicyclic analogs with a β-dicarbonyl system.
Physicochemical and Computational Data Comparison
*Note: CAS 688801-18-5 is ambiguously assigned to both 2- and 3-substituted isomers in different sources .
Biological Activity
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes a naphthalene moiety. Its chemical structure allows for various modifications, which can enhance its biological activity. The presence of the carboxylic acid group is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid exhibits anticancer properties through several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.
- Targeting Kinases : It has been shown to inhibit specific kinases involved in cancer progression, such as HsPim-1 kinase, with an IC50 value of 74 nM, indicating potent activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial effects against various pathogens. In vitro studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
Enzymatic Inhibition
In addition to its anticancer and antimicrobial properties, 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid acts as an inhibitor of enzymes such as COX-2 and LDHA, which are implicated in cancer metabolism and inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of COX-2 : By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, which are often elevated in cancerous tissues. This mechanism is significant in colorectal cancer prevention .
- Impact on Metabolic Pathways : The compound affects metabolic pathways by inhibiting lactate dehydrogenase (LDHA), which is crucial for cancer cell metabolism under hypoxic conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring can significantly alter biological activity. For instance:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| 1 | 74 | HsPim-1 inhibitor |
| 2 | 96.19 | Anticancer |
| 3 | 121.55 | Antimicrobial |
This table illustrates how structural changes influence the potency and type of biological activity observed.
Case Studies
Several studies have investigated the efficacy of this compound:
- Colorectal Cancer Study : A study assessed its effects on HCT-116 and LoVo cells, demonstrating significant cytotoxicity linked to COX-2 inhibition .
- Kinase Inhibition Study : Another research focused on its role as a HsPim-1 inhibitor, highlighting its potential as a targeted therapy for chronic myeloid leukemia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
